molecular formula C21H19FN4O B7695399 2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide

Cat. No. B7695399
M. Wt: 362.4 g/mol
InChI Key: WYAZCAHAYMJBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of new drugs. This compound is a potent inhibitor of several enzymes, including kinases, which are essential in various biological processes. In

Mechanism of Action

The mechanism of action of 2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves the inhibition of several kinases, including CDKs. By inhibiting these kinases, this compound disrupts the cell cycle and prevents the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and disrupt the cell cycle. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potency as a kinase inhibitor. This compound has been shown to be effective in inhibiting several kinases, making it a valuable tool in studying cell cycle regulation and cancer cell growth. However, one of the limitations of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound in lab experiments.

Future Directions

There are several future directions for the research and development of 2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One potential direction is the development of new cancer treatments that target CDKs. This compound has also shown potential as an anti-inflammatory agent, making it a candidate for the development of new anti-inflammatory drugs. Further research is needed to determine the optimal dosage, administration, and potential side effects of this compound in humans.
In conclusion, 2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound with significant potential in scientific research. Its potency as a kinase inhibitor makes it a valuable tool in studying cell cycle regulation and cancer cell growth. Further research is needed to determine its optimal use in lab experiments and its potential as a new cancer treatment and anti-inflammatory drug.

Synthesis Methods

The synthesis of 2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves several steps. The first step is the synthesis of 2-fluoro-3-nitrobenzoic acid, which is then converted into 2-fluoro-3-aminobenzoic acid. The second step involves the synthesis of 1-isobutyl-1H-pyrazolo[3,4-b]quinoline, which is then coupled with 2-fluoro-3-aminobenzoic acid to form 2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide.

Scientific Research Applications

2-fluoro-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has several potential applications in scientific research. It has been shown to be a potent inhibitor of several kinases, including cyclin-dependent kinases (CDKs), which are essential in cell cycle regulation. This compound has also been shown to inhibit the growth of cancer cells, making it a potential candidate for the development of new cancer treatments.

properties

IUPAC Name

2-fluoro-N-[1-(2-methylpropyl)pyrazolo[3,4-b]quinolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O/c1-13(2)12-26-20-16(11-14-7-3-6-10-18(14)23-20)19(25-26)24-21(27)15-8-4-5-9-17(15)22/h3-11,13H,12H2,1-2H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAZCAHAYMJBRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-[1-(2-methylpropyl)-1H-pyrazolo[3,4-b]quinolin-3-yl]benzamide

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